molecular formula C24H22N4O4 B2966281 (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea CAS No. 942002-02-0

(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea

Cat. No.: B2966281
CAS No.: 942002-02-0
M. Wt: 430.464
InChI Key: LCXUJEIZRIMZKW-HPNDGRJYSA-N
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Description

(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-methoxyphenyl)urea' involves the condensation of 3-(2-methoxyphenyl)urea with 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde in the presence of a base to form the corresponding imine. The imine is then reduced to the corresponding amine using a reducing agent. The amine is then reacted with (E)-1-(3-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one to form the final product.", "Starting Materials": [ "3-(2-methoxyphenyl)urea", "3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "base", "reducing agent", "(E)-1-(3-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one" ], "Reaction": [ "Step 1: Condensation of 3-(2-methoxyphenyl)urea with 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde in the presence of a base to form the corresponding imine.", "Step 2: Reduction of the imine to the corresponding amine using a reducing agent.", "Step 3: Reaction of the amine with (E)-1-(3-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one to form the final product." ] }

CAS No.

942002-02-0

Molecular Formula

C24H22N4O4

Molecular Weight

430.464

IUPAC Name

1-(2-methoxyphenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H22N4O4/c1-31-17-9-7-8-16(14-17)15-28-22(18-10-3-4-11-19(18)26-24(28)30)27-23(29)25-20-12-5-6-13-21(20)32-2/h3-14H,15H2,1-2H3,(H2,25,27,29)

InChI Key

LCXUJEIZRIMZKW-HPNDGRJYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4OC

solubility

not available

Origin of Product

United States

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